![molecular formula C4H10N2 B2784468 (1S,2S)-Cyclobutane-1,2-diamine CAS No. 206991-45-9](/img/structure/B2784468.png)
(1S,2S)-Cyclobutane-1,2-diamine
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Overview
Description
(1S,2S)-Cyclobutane-1,2-diamine is a chiral diamine that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as trans-1,2-cyclobutanediamine and is a cyclic diamine that has two stereocenters. The synthesis of this compound is challenging, but recent advancements in synthetic methods have made it more accessible.
Mechanism of Action
The mechanism of action of (1S,2S)-Cyclobutane-1,2-diamine is not fully understood. However, it is believed to act as a chiral auxiliary, enhancing the enantioselectivity of reactions. It can also act as a chiral ligand for transition metal catalysts, forming complexes that catalyze reactions with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (1S,2S)-Cyclobutane-1,2-diamine. However, studies have shown that it has low toxicity and is not mutagenic. It has also been reported to have antitumor activity in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of (1S,2S)-Cyclobutane-1,2-diamine is its ability to enhance the enantioselectivity of reactions. It can also act as a chiral ligand for transition metal catalysts, forming complexes that catalyze reactions with high enantioselectivity. However, the synthesis of this compound is challenging, and it requires specialized equipment and expertise. Additionally, the cost of this compound is relatively high, making it less accessible for some laboratories.
Future Directions
There are several future directions for the research of (1S,2S)-Cyclobutane-1,2-diamine. One area of interest is the development of new synthetic methods that can produce this compound in higher yields and with greater efficiency. Additionally, there is potential for the use of (1S,2S)-Cyclobutane-1,2-diamine in the synthesis of new chiral compounds with potential applications in drug discovery and catalysis. Finally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of (1S,2S)-Cyclobutane-1,2-diamine is challenging due to its cyclic structure and two stereocenters. One of the most common methods for synthesizing this compound is through the hydroboration of cyclobutene followed by the reaction with ammonia. Another method involves the use of chiral auxiliary reagents such as (S)-α-methylbenzylamine or (S)-1-phenylethylamine. These methods have been optimized to produce high yields of (1S,2S)-Cyclobutane-1,2-diamine, making it more accessible for scientific research.
Scientific Research Applications
(1S,2S)-Cyclobutane-1,2-diamine has potential applications in various scientific research fields such as catalysis, asymmetric synthesis, and drug discovery. It can act as a chiral ligand for transition metal catalysts, enhancing the enantioselectivity of reactions. It can also be used as a building block for the synthesis of chiral compounds. Additionally, it has been used as a starting material in the synthesis of biologically active compounds such as antitumor agents and antibiotics.
properties
IUPAC Name |
(1S,2S)-cyclobutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQWQAYVBRQQC-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-Cyclobutane-1,2-diamine |
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